molecular formula C13H19NO B1660914 1-(2,4-Dimethylphenyl)piperidin-4-ol CAS No. 854904-19-1

1-(2,4-Dimethylphenyl)piperidin-4-ol

Cat. No. B1660914
M. Wt: 205.30
InChI Key: KCDVBIVZSAEBSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2,4-Dimethylphenyl)piperidin-4-ol” is a chemical compound . It is a derivative of piperidines, which are compounds containing a piperidine ring, a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “1-(2,4-Dimethylphenyl)piperidin-4-ol” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2,4-Dimethylphenyl)piperidin-4-ol” include its IUPAC name, Inchi Code, and molecular weight . It is stored at room temperature and is in powder form .

Scientific Research Applications

Synthesis and Analogues

Research on compounds structurally related to 1-(2,4-Dimethylphenyl)piperidin-4-ol has led to the synthesis of new analogues with potential medicinal applications. For instance, the synthesis of new analogues of diphenylpyraline involved the conversion of 1-unsubstituted 4-dimethylamino-5,6-dihydropyridine-2(1H)-thiones to isomeric piperidin-4-ols, which were then N-methylated to produce 2-substituted 1-methylpiperidin-4-ols. These compounds were examined for their antimycobacterial activity, with their configurations and conformations investigated by NMR spectroscopy (Weis, R., Kungl, A., & Seebacher, W., 2003).

Geometric and Intermolecular Interaction Studies

The geometry and intermolecular interactions of 1-(2,4-Dimethylphenyl)piperidin-4-ol derivatives have been studied, especially in the context of anticonvulsant drug discovery. The influence of the methyl substituent and N-oxide formation on the geometry of molecules and their intermolecular interactions in crystals were examined using X-ray diffraction. Such studies provide insights into the molecular structures that could lead to the development of new therapeutic agents (Żesławska, E. et al., 2020).

Chemical Characterization and NMDA Receptor Activity

The chemical characterization of substances structurally related to 1-(2,4-Dimethylphenyl)piperidin-4-ol has been conducted, including their synthesis, differentiation from isomers, and analysis using various spectroscopic techniques. For example, diphenidine, a compound with a diphenylethylamine nucleus, showed NMDA receptor activity, which is relevant for understanding the pharmacological profiles of these compounds (Wallach, J. et al., 2015).

Aminolysis Studies

The aminolysis of X-substituted phenyl diphenylphosphinates, including reactions with piperidine, has been studied to understand the effects of amine nature on reactivity and transition-state structure. Such studies contribute to the fundamental understanding of chemical reactions involving piperidine derivatives and their potential applications in synthesis (Um, I., Han, J.-Y., & Shin, Y., 2009).

Structural Analysis

Structural analysis of compounds related to 1-(2,4-Dimethylphenyl)piperidin-4-ol has been conducted to determine their molecular configurations and interactions. For example, the structure of 3-(3,5-dimethylpiperidino)-N-(p-chlorophenyl)succinimide was analyzed, revealing the molecular orientation and conformations, which are crucial for understanding the chemical properties and potential biological activities of these compounds (Igonin, V. A. et al., 1993).

Safety And Hazards

The safety information for “1-(2,4-Dimethylphenyl)piperidin-4-ol” includes several hazard statements such as “Causes severe skin burns and eye damage” and "Harmful if swallowed or in contact with skin" . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing off immediately with soap and plenty of water while removing all contaminated clothes and shoes if skin contact occurs .

Future Directions

Piperidines have significant potential in the pharmaceutical industry, and there is ongoing research to identify new antagonists . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-(2,4-dimethylphenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10-3-4-13(11(2)9-10)14-7-5-12(15)6-8-14/h3-4,9,12,15H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDVBIVZSAEBSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCC(CC2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101282357
Record name 4-Piperidinol, 1-(2,4-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101282357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethylphenyl)piperidin-4-ol

CAS RN

854904-19-1
Record name 4-Piperidinol, 1-(2,4-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=854904-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinol, 1-(2,4-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101282357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,4-dimethylphenyl)piperidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Dimethylphenyl)piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-(2,4-Dimethylphenyl)piperidin-4-ol
Reactant of Route 3
Reactant of Route 3
1-(2,4-Dimethylphenyl)piperidin-4-ol
Reactant of Route 4
Reactant of Route 4
1-(2,4-Dimethylphenyl)piperidin-4-ol
Reactant of Route 5
Reactant of Route 5
1-(2,4-Dimethylphenyl)piperidin-4-ol
Reactant of Route 6
Reactant of Route 6
1-(2,4-Dimethylphenyl)piperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.